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Compound of Interest

Compound Name: 3,3-Dimethyl-1-phenylbutan-2-one

Cat. No.: B1365089 Get Quote

An In-depth Technical Guide to 3,3-Dimethyl-1-
phenylbutan-2-one
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3,3-Dimethyl-1-phenylbutan-2-one, tailored for researchers, scientists, and

professionals in drug development. This document summarizes key data, outlines potential

synthetic methodologies, and discusses the chemical reactivity of this compound.

Core Properties
3,3-Dimethyl-1-phenylbutan-2-one, a substituted ketone, is a compound of interest in organic

synthesis, potentially serving as an intermediate in the preparation of more complex molecules.

Its structural features, a bulky tert-butyl group adjacent to a carbonyl and a benzyl group,

impart specific reactivity and physical characteristics.

Physical Properties
The physical properties of 3,3-Dimethyl-1-phenylbutan-2-one are summarized in the table

below. The compound is a solid at room temperature, appearing as a white or light yellow

crystal. It is soluble in organic solvents such as alcohols and ethers.
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Property Value Source

IUPAC Name
3,3-dimethyl-1-phenylbutan-2-

one
[1]

CAS Number 6721-67-1 [1]

Molecular Formula C₁₂H₁₆O [1]

Molecular Weight 176.25 g/mol [1]

Melting Point 41-45 °C or 50-55 °C

Appearance White or light yellow crystal

Solubility
Soluble in alcohols and ether

solvents

Note: Conflicting melting point ranges have been reported.

Chemical Identifiers
Identifier Value Source

InChI

InChI=1S/C12H16O/c1-

12(2,3)11(13)9-10-7-5-4-6-8-

10/h4-8H,9H2,1-3H3

[1]

InChIKey
XPHFHIMIUFOEEN-

UHFFFAOYSA-N
[1]

SMILES
CC(C)

(C)C(=O)CC1=CC=CC=C1
[1]

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,3-Dimethyl-1-
phenylbutan-2-one is not readily available in the searched literature, several general synthetic

routes for ketones of this type can be proposed.

Friedel-Crafts Acylation
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A plausible method for the synthesis of an isomer, 3,3-dimethyl-1-phenylbutan-1-one, is the

Friedel-Crafts acylation of benzene with pivaloyl chloride.[2] However, it is known that the

acylation of benzene with pivaloyl chloride can anomalously lead to tert-butylbenzene due to

the decarbonylation of the pivaloyl cation to the stable tert-butyl cation.[3] A more reliable

approach to synthesize the target molecule would likely involve a different strategy.

A potential Friedel-Crafts approach to a related isomer is outlined below.

Reactants

Benzene

Friedel-Crafts Acylation

Pivaloyl Chloride AlCl₃ (Lewis Acid Catalyst)

3,3-Dimethyl-1-phenylbutan-1-one
(Isomer of target compound)

Expected Product

tert-Butylbenzene
(Anomalous Product)

Potential Side Product

Click to download full resolution via product page

Proposed Friedel-Crafts Acylation for an Isomer

Generalized Experimental Protocol for Friedel-Crafts Acylation:

To a cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g.,

dichloromethane), add pivaloyl chloride dropwise.

Slowly add benzene to the mixture while maintaining the low temperature.

After the addition is complete, allow the reaction to stir at room temperature for several

hours.
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Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated

hydrochloric acid.

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g.,

MgSO₄), and concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation.

Oxidation of the Corresponding Secondary Alcohol
A common and reliable method for the synthesis of ketones is the oxidation of the

corresponding secondary alcohol, in this case, 3,3-dimethyl-1-phenylbutan-2-ol.[4] Various

oxidizing agents can be employed for this transformation.

3,3-Dimethyl-1-phenylbutan-2-ol

Oxidation

Oxidizing Agent
(e.g., PCC, Swern, Dess-Martin)

3,3-Dimethyl-1-phenylbutan-2-one

Click to download full resolution via product page

Oxidation of a Secondary Alcohol to a Ketone

Generalized Experimental Protocol for Oxidation (using Pyridinium Chlorochromate - PCC):

Dissolve 3,3-dimethyl-1-phenylbutan-2-ol in a suitable solvent such as dichloromethane.

Add pyridinium chlorochromate (PCC) to the solution in one portion.

Stir the mixture at room temperature for a few hours until the starting material is consumed

(monitored by TLC).
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Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to

remove the chromium salts.

Concentrate the filtrate under reduced pressure to obtain the crude ketone.

Purify the product by column chromatography if necessary.

Chemical Reactivity
The chemical reactivity of 3,3-Dimethyl-1-phenylbutan-2-one is primarily dictated by the

presence of the carbonyl group and the acidic α-hydrogens on the benzylic carbon.

Reactions at the Carbonyl Group
The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3,3-

dimethyl-1-phenylbutan-2-ol, using reducing agents such as sodium borohydride (NaBH₄) or

lithium aluminum hydride (LiAlH₄).[5]

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl

group into a carbon-carbon double bond, yielding an alkene.[6][7]

Reactions at the α-Carbon
The methylene group adjacent to the carbonyl and the phenyl group contains acidic protons.

Deprotonation at this position leads to the formation of a resonance-stabilized enolate, which is

a key intermediate in many reactions.

Enolate Formation and Alkylation: Treatment with a strong base, such as lithium

diisopropylamide (LDA), will generate the enolate. This nucleophilic enolate can then react

with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon

bond at the α-position.[8]
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3,3-Dimethyl-1-phenylbutan-2-one

Enolate Intermediate

Deprotonation

Strong Base (e.g., LDA)

α-Alkylation

Electrophile (e.g., Alkyl Halide)

α-Alkylated Ketone
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Reactivity at the α-Carbon via Enolate Formation

Spectral Data
Spectral data for 3,3-Dimethyl-1-phenylbutan-2-one is available in public databases.

¹H NMR and ¹³C NMR: Proton and carbon nuclear magnetic resonance spectra would

provide detailed information about the structure of the molecule, confirming the presence of

the phenyl, benzyl, and tert-butyl groups.[1]

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption

band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[1]

Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding

to the molecular weight of the compound (176.25 g/mol ) and characteristic fragmentation

patterns.[1]

Safety Information
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According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3,3-Dimethyl-1-phenylbutan-2-one is classified with the following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated fume hood.

Conclusion
3,3-Dimethyl-1-phenylbutan-2-one is a ketone with distinct physical and chemical properties

stemming from its unique structure. While specific experimental protocols for its synthesis are

not widely published, it can likely be prepared through established synthetic methodologies for

ketones. Its reactivity, centered around the carbonyl group and the acidic α-protons, makes it a

potentially useful building block in organic synthesis. The data and protocols presented in this

guide provide a solid foundation for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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